

Application Note: Bavachinin as a Potent Inducer of Apoptosis in Cancer Cells

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Compound of Interest

Compound Name: *Bavachinin*

Cat. No.: *B190651*

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Abstract

Bavachinin, a flavonoid isolated from the seeds of *Psoralea corylifolia*, has demonstrated significant anti-tumor properties across various cancer models.[1][2][3] This document provides a comprehensive overview of **Bavachinin**'s mechanism of action in inducing apoptosis, summarizes its efficacy in different cancer cell lines, and offers detailed protocols for researchers to investigate its effects. The primary mechanisms involve the activation of key signaling pathways, including the ATM/ATR and MAPK pathways, leading to cell cycle arrest and programmed cell death.[1][2]

Mechanism of Action

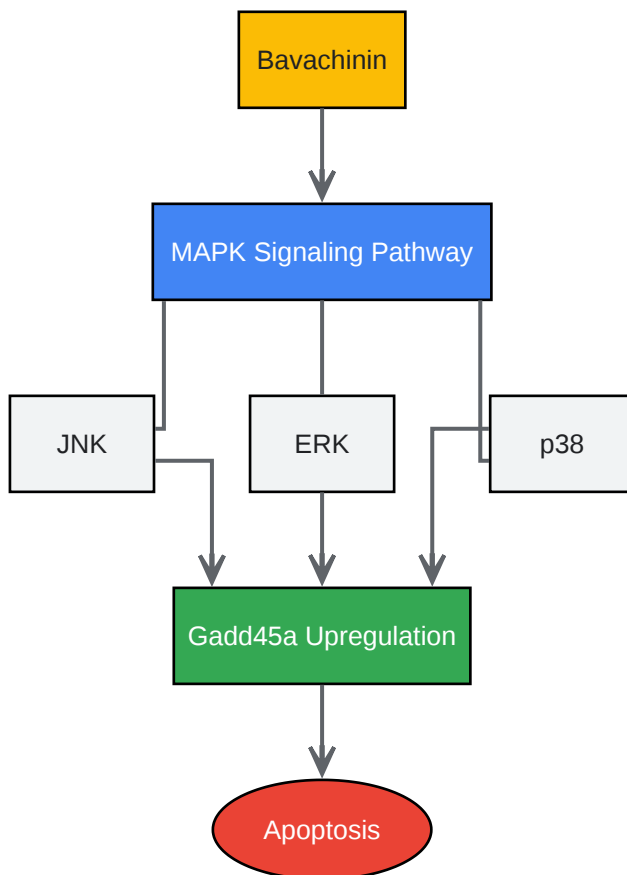
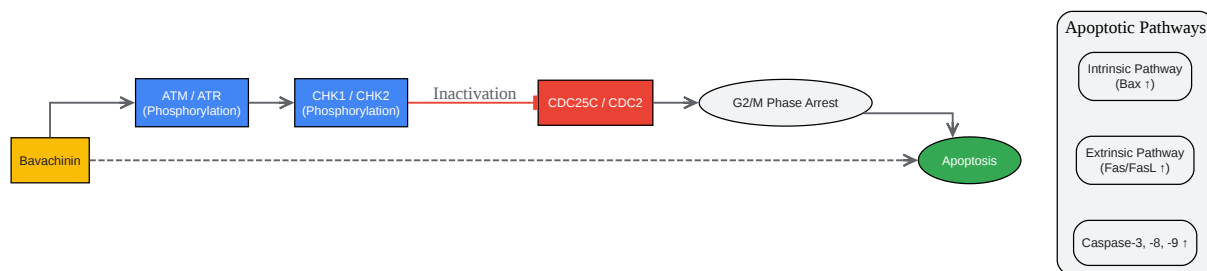
Bavachinin employs multiple signaling cascades to induce apoptosis in cancer cells. The specific pathway can vary depending on the cancer type.

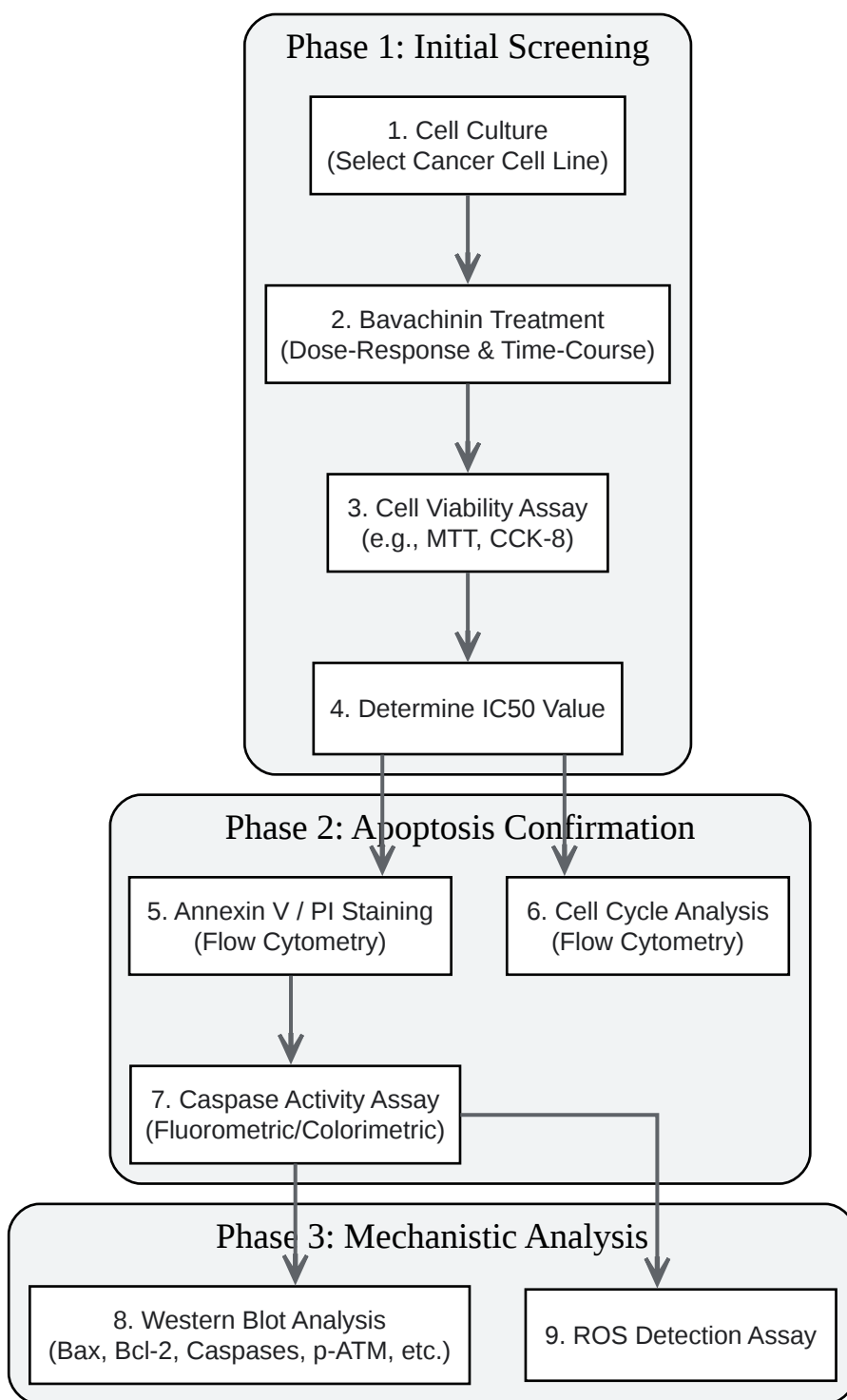
- In Small Cell Lung Cancer (SCLC): **Bavachinin** induces G2/M cell cycle arrest and apoptosis by activating the ATM/ATR signaling pathway. This leads to the phosphorylation of downstream targets like CHK1/CHK2 and CDC25C, ultimately triggering both intrinsic and extrinsic apoptotic pathways. The expression of caspases-3, -8, and -9, as well as Fas, FasL, and Bax, is increased.
- In Colorectal Cancer: The pro-apoptotic effects of **Bavachinin** are mediated through the activation of the MAPK signaling pathway (JNK/ERK/p38). This activation leads to the

significant upregulation of Gadd45a, a protein involved in cell cycle control and apoptosis. Silencing Gadd45a has been shown to attenuate the apoptotic effects of **Bavachinin**.

- In Laryngopharyngeal Cancer: **Bavachinin** suppresses cancer cell proliferation and induces apoptosis by regulating both the STAT3 and MAPK signaling pathways. It downregulates the phosphorylation of STAT3 while upregulating the phosphorylation of p38 and JNK. It also modulates the mitochondrial pathway by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax.
- In Non-Small Cell Lung Cancer (NSCLC): **Bavachinin**'s anti-tumor activity is linked to its role as a peroxisome proliferator-activated receptor γ (PPAR γ) agonist. Activation of PPAR γ by **Bavachinin** leads to increased levels of reactive oxygen species (ROS), which in turn triggers apoptosis, evidenced by changes in Bcl-2, Bax, and caspases-3/9 expression.

Signaling Pathway Diagrams





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References

- 1. Bavachinin Induces G2/M Cell Cycle Arrest and Apoptosis via the ATM/ATR Signaling Pathway in Human Small Cell Lung Cancer and Shows an Antitumor Effect in the Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bavachin induces apoptosis in colorectal cancer cells through Gadd45a via the MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
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